molecular formula C4H3ClF2N2O B6151043 2-(chloromethyl)-5-(difluoromethyl)-1,3,4-oxadiazole CAS No. 1094709-35-9

2-(chloromethyl)-5-(difluoromethyl)-1,3,4-oxadiazole

Cat. No.: B6151043
CAS No.: 1094709-35-9
M. Wt: 168.53 g/mol
InChI Key: VLZBRJVCZXWMIR-UHFFFAOYSA-N
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Description

2-(chloromethyl)-5-(difluoromethyl)-1,3,4-oxadiazole is a heterocyclic compound that contains both chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-5-(difluoromethyl)-1,3,4-oxadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of chloromethyl oxadiazole with difluoromethylating agents. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction and achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-5-(difluoromethyl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted oxadiazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

2-(chloromethyl)-5-(difluoromethyl)-1,3,4-oxadiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-5-(difluoromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can influence its reactivity and interaction with biological molecules. The exact mechanism may vary depending on the specific application and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole
  • 2-(bromomethyl)-5-(difluoromethyl)-1,3,4-oxadiazole
  • 2-(chloromethyl)-5-(fluoromethyl)-1,3,4-oxadiazole

Uniqueness

2-(chloromethyl)-5-(difluoromethyl)-1,3,4-oxadiazole is unique due to the presence of both chlorine and difluoromethyl groups, which can impart distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in various fields .

Biological Activity

2-(Chloromethyl)-5-(difluoromethyl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, particularly the presence of difluoromethyl and chloromethyl groups, contribute to its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The chemical structure of this compound can be represented as follows:

C5H4ClF2N3O\text{C}_5\text{H}_4\text{ClF}_2\text{N}_3\text{O}

This structure includes a chloromethyl group that can undergo nucleophilic substitution reactions and a difluoromethyl group that enhances lipophilicity and metabolic stability, allowing for better interactions with enzymes and receptors .

The mechanisms through which this compound exerts its biological effects are primarily linked to its role as an inhibitor of various enzymes. Notably, derivatives of difluoromethyl-1,3,4-oxadiazole have shown significant inhibitory effects on histone deacetylase 6 (HDAC6), a target implicated in cancer and neurodegenerative diseases. The inhibition mechanism involves the formation of a stable enzyme-inhibitor complex through a ring-opening reaction catalyzed by HDAC6 .

Antiproliferative Effects

Recent studies have evaluated the antiproliferative activity of 1,3,4-oxadiazole derivatives related to this compound. For instance, a library of oxadiazole derivatives demonstrated cytotoxicity against various human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). The mechanism was partially attributed to the inhibition of topoisomerase I activity .

Antimicrobial Activity

Compounds containing an oxadiazole core have also been reported for their antimicrobial properties. For example, certain derivatives showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for developing new antimicrobial agents from this class of compounds .

HDAC6 Inhibition

A significant study focused on the development of HDAC6 inhibitors based on difluoromethyl-1,3,4-oxadiazoles. These compounds exhibited remarkable selectivity for HDAC6 over other isoforms, with some showing single-digit nanomolar potency. The study provided insights into the structure-activity relationships (SAR) and suggested that these compounds could be developed into therapeutic agents for treating neuropathies and cancers .

Benzodiazepine Receptor Affinity

Another investigation explored the interaction of oxadiazole derivatives with GABAA receptors. Certain synthesized compounds demonstrated higher affinity than traditional benzodiazepines like diazepam in radioligand binding assays. This suggests potential applications in anxiety treatment and other neurological disorders .

Data Table: Summary of Biological Activities

Activity TypeCompoundTarget/EffectReference
AntiproliferativeOxadiazole DerivativesInhibition of topoisomerase I; cytotoxicity
AntimicrobialOxadiazole DerivativesActivity against MRSA
HDAC6 InhibitionDifluoromethyl DerivativesSelective inhibition; nanomolar potency
GABAA Receptor BindingOxadiazole DerivativesHigher affinity than diazepam

Properties

CAS No.

1094709-35-9

Molecular Formula

C4H3ClF2N2O

Molecular Weight

168.53 g/mol

IUPAC Name

2-(chloromethyl)-5-(difluoromethyl)-1,3,4-oxadiazole

InChI

InChI=1S/C4H3ClF2N2O/c5-1-2-8-9-4(10-2)3(6)7/h3H,1H2

InChI Key

VLZBRJVCZXWMIR-UHFFFAOYSA-N

Canonical SMILES

C(C1=NN=C(O1)C(F)F)Cl

Purity

95

Origin of Product

United States

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